molecular formula C19H33N3O2 B13790425 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione CAS No. 74051-72-2

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione

Cat. No.: B13790425
CAS No.: 74051-72-2
M. Wt: 335.5 g/mol
InChI Key: LUVHQAKVVHDRBB-UHFFFAOYSA-N
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Description

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by its unique structure, which includes two cyclohexyl groups and a dimethylaminoethyl side chain attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved by the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of Cyclohexyl Groups: The cyclohexyl groups can be introduced through alkylation reactions using cyclohexyl halides in the presence of a strong base.

    Attachment of the Dimethylaminoethyl Side Chain: This step involves the reaction of the imidazolidine-2,4-dione core with a dimethylaminoethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl side chain or the cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Diphenyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione
  • 5,5-Dimethyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione
  • 5,5-Dicyclohexyl-3-[2-(methylamino)ethyl]imidazolidine-2,4-dione

Uniqueness

5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione is unique due to the presence of two cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific applications.

Properties

CAS No.

74051-72-2

Molecular Formula

C19H33N3O2

Molecular Weight

335.5 g/mol

IUPAC Name

5,5-dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H33N3O2/c1-21(2)13-14-22-17(23)19(20-18(22)24,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h15-16H,3-14H2,1-2H3,(H,20,24)

InChI Key

LUVHQAKVVHDRBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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